Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure
942920-55-0 structure
Nombre del producto:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Número CAS:942920-55-0
MF:C10H9BrN2O2
Megavatios:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
    • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
    • BCP07197
    • AKOS015835546
    • SY104971
    • MFCD11518924
    • AB64162
    • J-521324
    • Ethyl 4-Bromo-7-azaindole-2-carboxylate
    • DB-079844
    • CS-0004646
    • SC3471
    • 942920-55-0
    • VLZWUULVFAASBC-UHFFFAOYSA-N
    • Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
    • SCHEMBL3603471
    • Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
    • DTXSID70659706
    • Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
    • DS-10835
    • MDL: MFCD11518924
    • Renchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
    • Clave inchi: VLZWUULVFAASBC-UHFFFAOYSA-N
    • Sonrisas: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Atributos calculados

  • Calidad precisa: 267.98500
  • Masa isotópica única: 267.985
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 6
  • Superficie del Polo topológico: 55A^2
  • Carga superficial: 0
  • Xlogp3: 2.6

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.6±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • índice de refracción: 1.653
  • PSA: 54.98000
  • Logp: 2.50210
  • Presión de vapor: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Información de Seguridad

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
212494-5g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
5g
£2216.00 2022-03-01
TRC
E258700-10mg
Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0
10mg
$ 90.00 2022-06-05
Fluorochem
212494-250mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
250mg
£296.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JH152-250mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
250mg
1490CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0072-5G
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
5g
¥ 9,246.00 2023-04-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0573-5g
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE
942920-55-0 95
5g
$1350 2021-06-25
Alichem
A029188716-10g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
10g
$2007.04 2023-08-31
Aaron
AR006CWR-250mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 97%
250mg
$88.00 2025-01-23
abcr
AB308654-1g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; .
942920-55-0 95%
1g
€498.90 2025-02-14
abcr
AB308654-250mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; .
942920-55-0 95%
250mg
€258.50 2025-02-14

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 65 °C
Referencia
Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Trimethylammonium bromide ,  Methanesulfonic anhydride Solvents: Chloroform ;  0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, neutralized, cooled
Referencia
Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  rt; 18 h, rt
Referencia
Indole compound, preparation and pharmaceutical composition and application thereof
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Pyrrolopyridine carboxylic acid derivatives
, United States, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referencia
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase
Adams, Nicholas D.; Adams, Jerry L.; Burgess, Joelle L.; Chaudhari, Amita M.; Copeland, Robert A.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  6 h, rt
Referencia
Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors
Tang, Jun; Hamajima, Toshihiro; Nakano, Masato; Sato, Hideyuki; Dickerson, Scott H.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ,  Acetonitrile ;  cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  7 °C
Referencia
Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton
Zhou, Jie; Zhu, Zhi-xiang; Chen, Xiao-guang; Xu, Bai-ling, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
A844905
Pureza:99%
Cantidad:1g
Precio ($):250.0